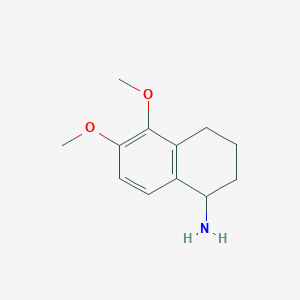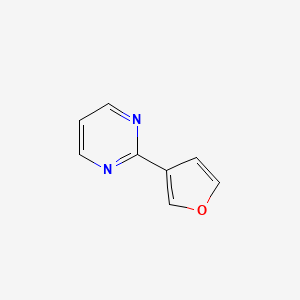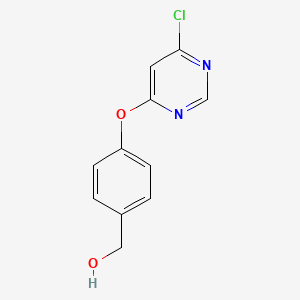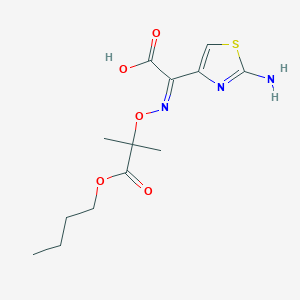
2,5-Difluoro-4-methoxybenzyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-2,5-difluoro-4-methoxybenzene is an organic compound with the molecular formula C8H7ClF2O. It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, two fluorine atoms, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-2,5-difluoro-4-methoxybenzene typically involves the chloromethylation of 2,5-difluoro-4-methoxybenzene. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2). The reaction proceeds via the formation of an intermediate benzyl alcohol, which is then converted to the chloromethyl derivative under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, safety measures must be in place to handle the corrosive and toxic reagents involved in the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Chloromethyl)-2,5-difluoro-4-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 2,5-difluoro-4-methoxytoluene.
Applications De Recherche Scientifique
1-(Chloromethyl)-2,5-difluoro-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-2,5-difluoro-4-methoxybenzene depends on its reactivity with other molecules. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The fluorine atoms and methoxy group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Chloromethyl)-4-fluorobenzene
- 1-(Chloromethyl)-2,4-difluorobenzene
- 1-(Chloromethyl)-3,5-difluoro-4-methoxybenzene
Uniqueness
1-(Chloromethyl)-2,5-difluoro-4-methoxybenzene is unique due to the specific positioning of its substituents, which can lead to distinct reactivity patterns and applications
Propriétés
Formule moléculaire |
C8H7ClF2O |
|---|---|
Poids moléculaire |
192.59 g/mol |
Nom IUPAC |
1-(chloromethyl)-2,5-difluoro-4-methoxybenzene |
InChI |
InChI=1S/C8H7ClF2O/c1-12-8-3-6(10)5(4-9)2-7(8)11/h2-3H,4H2,1H3 |
Clé InChI |
XJQXLBVVFKEFAV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)F)CCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-2-methyl-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazin-3(2H)-one](/img/structure/B13112674.png)

![3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13112685.png)


![Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate](/img/structure/B13112706.png)

![4,7-Diphenyl[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B13112741.png)





